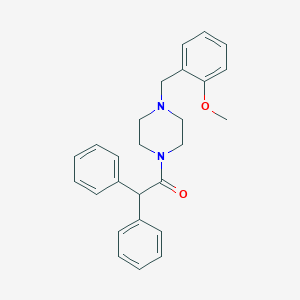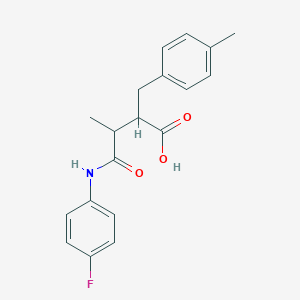![molecular formula C19H21N3O3 B249276 2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}-1-(4-methoxyphenyl)ethanone](/img/structure/B249276.png)
2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}-1-(4-methoxyphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}-1-(4-methoxyphenyl)ethanone is a chemical compound that has gained significant importance in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MEAB and is synthesized using a specific method. In
作用機序
The mechanism of action of MEAB is not fully understood. However, it is believed to inhibit the activity of certain enzymes and proteins involved in cancer cell growth and inflammation. MEAB has been shown to inhibit the activity of COX-2, an enzyme that plays a crucial role in the production of pro-inflammatory cytokines. It also inhibits the activity of STAT3, a protein that is involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
MEAB has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It also inhibits the activity of certain enzymes, such as COX-2 and STAT3. MEAB has been shown to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation.
実験室実験の利点と制限
One of the advantages of using MEAB in lab experiments is its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties, making it a potential candidate for the treatment of various diseases. However, one of the limitations of using MEAB in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of MEAB. One of the areas of research is the development of more efficient synthesis methods to increase the yield of MEAB. Another area of research is the investigation of the mechanism of action of MEAB, which is not fully understood. Further research is also needed to determine the optimal dosage and administration route of MEAB for therapeutic applications. Additionally, the potential side effects of MEAB need to be investigated to ensure its safety for human use.
Conclusion:
In conclusion, 2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}-1-(4-methoxyphenyl)ethanone is a chemical compound that has gained significant importance in scientific research due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties, making it a potential candidate for the treatment of various diseases. MEAB has several advantages and limitations for lab experiments, and there are several future directions for its study. Further research is needed to fully understand the mechanism of action of MEAB and its potential therapeutic applications.
合成法
The synthesis of MEAB involves the reaction of 1-(4-methoxyphenyl)ethanone with 2-aminomethyl-1-methylbenzimidazole in the presence of sodium hydride and 2-methoxyethyl chloride. The reaction takes place in anhydrous conditions and produces MEAB as a white crystalline solid.
科学的研究の応用
MEAB has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. MEAB has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and liver cancer. It has also been found to suppress the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.
特性
分子式 |
C19H21N3O3 |
|---|---|
分子量 |
339.4 g/mol |
IUPAC名 |
2-[2-(2-methoxyethylamino)benzimidazol-1-yl]-1-(4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C19H21N3O3/c1-24-12-11-20-19-21-16-5-3-4-6-17(16)22(19)13-18(23)14-7-9-15(25-2)10-8-14/h3-10H,11-13H2,1-2H3,(H,20,21) |
InChIキー |
PTAQUBHCSHJHTM-UHFFFAOYSA-N |
SMILES |
COCCNC1=NC2=CC=CC=C2N1CC(=O)C3=CC=C(C=C3)OC |
正規SMILES |
COCCNC1=NC2=CC=CC=C2N1CC(=O)C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B249193.png)
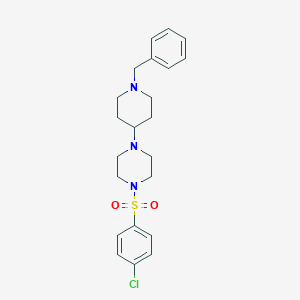
![1-Bicyclo[2.2.1]hept-2-yl-4-(2-thienylcarbonyl)piperazine](/img/structure/B249195.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(2,4-dimethoxybenzyl)piperazine](/img/structure/B249202.png)
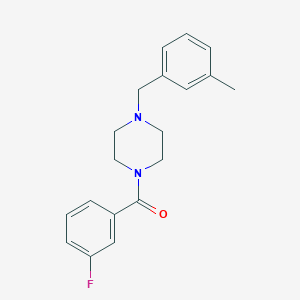
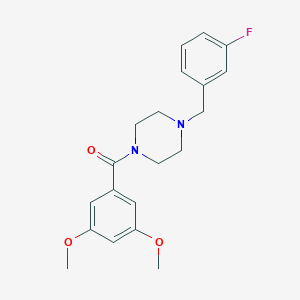
![1-[4-(3-Fluorobenzyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B249208.png)

![(3,4-Dimethoxy-phenyl)-[4-(4-methoxy-benzyl)-piperazin-1-yl]-methanone](/img/structure/B249211.png)

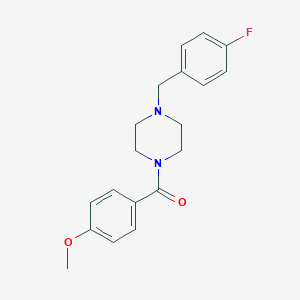
![1-[(4-Chlorophenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B249214.png)
